[6-[5-Acetamido-3-hydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-3,4,5-triacetyloxyoxan-2-yl]methyl acetate
CAS No.: 141342-92-9
Cat. No.: VC21272141
Molecular Formula: C23H35NO15
Molecular Weight: 565.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 141342-92-9 |
|---|---|
| Molecular Formula | C23H35NO15 |
| Molecular Weight | 565.5 g/mol |
| IUPAC Name | [6-[5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-3,4,5-triacetyloxyoxan-2-yl]methyl acetate |
| Standard InChI | InChI=1S/C23H35NO15/c1-9(26)24-16-19(17(31)14(7-25)37-22(16)32-6)39-23-21(36-13(5)30)20(35-12(4)29)18(34-11(3)28)15(38-23)8-33-10(2)27/h14-23,25,31H,7-8H2,1-6H3,(H,24,26) |
| Standard InChI Key | UGSIDYFMHBBYOM-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1C(C(C(OC1OC)CO)O)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
| Canonical SMILES | CC(=O)NC1C(C(C(OC1OC)CO)O)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Introduction
Chemical Properties
Physical Properties
The compound exhibits several notable physical properties:
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Hydrogen Bond Acceptor Count: 17 .
These properties are indicative of strong intermolecular interactions such as hydrogen bonding.
Solubility and Stability
As an acetylated derivative, this compound is expected to exhibit solubility in organic solvents such as dichloromethane or acetonitrile but limited solubility in water due to the hydrophobic nature of its acetyl groups . Stability under acidic or basic conditions will depend on the integrity of its glycosidic linkage and acetyl groups.
Spectroscopic Characteristics
Spectroscopic analysis plays a crucial role in characterizing such compounds:
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Infrared (IR) Spectroscopy: Expected peaks include amide stretches around , hydroxyl stretches near , and ester carbonyl stretches around .
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Nuclear Magnetic Resonance (NMR): Proton () NMR would reveal distinct signals for acetyl methyl groups around and sugar protons between –.
These spectroscopic features are essential for confirming structural integrity during synthesis or analysis .
Synthesis Pathways
General Synthetic Approach
The synthesis typically involves selective protection and functionalization steps:
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Starting Material: A hexopyranoside derivative serves as the starting material.
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Acetylation: Acetyl groups are introduced using acetic anhydride under catalytic conditions.
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Glycosidic Bond Formation: Glycosidation occurs through activation of the donor sugar with a promoter like trichloroacetonitrile.
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Final Functionalization: The acetamido group is introduced via reaction with acetic acid derivatives under mild conditions .
Challenges in Synthesis
One major challenge lies in achieving regioselectivity during acetylation reactions to ensure proper substitution at desired positions without over-acetylation or side reactions that compromise yield .
Biological Relevance
Interaction with Enzymes
Acetylated sugars like this compound are known to interact with glycosidases either as substrates or inhibitors. The acetamido group enhances specificity towards certain enzymes by mimicking natural substrates involved in glycan biosynthesis pathways .
Analytical Data Tables
To provide clarity on its properties and synthesis outcomes, data tables summarizing key characteristics are included below:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume